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molecular formula C8H13NO B1266611 3-Amino-5,5-dimethyl-2-cyclohexen-1-one CAS No. 873-95-0

3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B1266611
M. Wt: 139.19 g/mol
InChI Key: MTZNODTZOSBYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068334

Procedure details

Prepared analogously to Example G from 1-amino- 5,5-dimethyl-cyclohexen-3-one and acrylic acid at 140° C. for 3 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.[C:11](O)(=[O:14])[CH:12]=[CH2:13]>>[CH3:8][C:6]1([CH3:9])[CH2:7][C:2]2[NH:1][C:11](=[O:14])[CH2:12][CH2:13][C:3]=2[C:4](=[O:10])[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(CC(C1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1(CC(C=2CCC(NC2C1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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